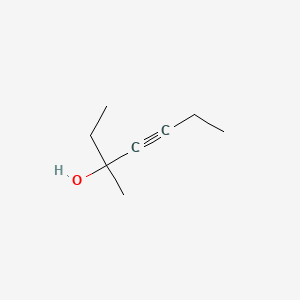

3-Methylhept-4-yn-3-ol

Vue d'ensemble

Description

“3-Methylhept-4-yn-3-ol” is an organic compound that belongs to the category of alcohol molecules . It has a molecular formula of C8H14O and a molecular weight of 126.2 g/mol .

Synthesis Analysis

A synthesis of this compound from but-1-yne can be proposed as follows: 1. NaNH2 2. CH3COCH2CH3 3. H3O+ .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCC#CC©(O)CC .Chemical Reactions Analysis

This compound is an acetylenic alcohol. It reacts with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle . The efficiency of different palladium catalysts for the hydrogenation of 3-methyl-1-penten-4-yn-3-ol under continuous-flow liquid-phase conditions has been evaluated .Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 153.1±8.0 °C at 760 mmHg, and a vapour pressure of 1.3±0.6 mmHg at 25°C . Its enthalpy of vaporization is 45.4±6.0 kJ/mol, and it has a flash point of 52.1±11.4 °C .Applications De Recherche Scientifique

1. Pheromone Research and Pest Management

3-Methylhept-4-yn-3-ol, as a close analogue to 4-Methylheptan-3-ol, plays a significant role in the field of integrated pest management. 4-Methylheptan-3-ol, an insect pheromone, is known for its effectiveness against various insect species. The synthesis of its stereoisomers from 4-methylhept-4-en-3-one involves a one-pot procedure utilizing ene-reductase and alcohol dehydrogenase, demonstrating its potential in sustainable and environmentally friendly pest control strategies (Brenna et al., 2017).

2. Synthesis and Chemical Transformations

In the field of organic synthesis, compounds like this compound are involved in various chemical transformations. For instance, the hypohalogenation of similar allylacetylenes and their methyl ethers has been studied, showing the potential of these compounds as precursors in the synthesis of halohydrins and other reactive compounds useful in organic chemistry (Veliev et al., 2007).

3. Catalytic Systems in Organic Reactions

The use of this compound and its derivatives in catalytic systems is another area of interest. Studies have shown the utility of these compounds in oxidative cyclization and alkoxycarbonylation reactions. These processes are important for the synthesis of various organic compounds, highlighting the versatility of this compound in catalysis (Gabriele et al., 2000).

4. Applications in Stereochemistry

The compound's role in stereochemistry is notable, particularly in the synthesis of chiral compounds. For example, the preparation of optically active quinuclidin-3-ols using biocatalysts demonstrates the significance of this compound analogues in enantioselective syntheses, contributing to the development of physiologically active compounds (Primožič et al., 2012).

5. Material Science and Engineering

In the realm of material science, derivatives of this compound have been utilized in the synthesis and spectroscopic analysis of compounds like 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol. Such studies contribute to the understanding of the optical properties and potential applications of these compounds in various fields, including electronics and photonics (Praveenkumar et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is an acetylenic alcohol , a class of compounds known for their diverse biological activities, but its specific targets remain to be identified.

Mode of Action

It’s known that it can react with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle .

Biochemical Pathways

The biochemical pathways affected by 3-Methylhept-4-yn-3-ol are currently unknown . It’s known that the compound can undergo cyclization to form 3-oxabicyclo[330]octenes .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity.

Propriétés

IUPAC Name |

3-methylhept-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXNDOUSGSHEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499217 | |

| Record name | 3-Methylhept-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71065-39-9 | |

| Record name | 3-Methylhept-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1313971.png)

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)